DNA gyrase B inhibitory scaffold: fused-ring derivatives vs. ring-opened analogues
The 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine series, which incorporates the 1-ethyl-3-(thiazol-2-yl)urea pharmacophore, inhibited E. coli DNA gyrase with IC₅₀ values spanning 0.891–10.4 µM. In contrast, the corresponding 'ring-opened' 2-(2-aminothiazol-4-yl)acetic acid analogues, which lack the rigidified ethylurea-thiazole framework, displayed substantially weaker inhibition with IC₅₀ values ranging from 15.9 to 169 µM [1]. This represents an approximate 18-fold to 190-fold reduction in potency upon removal of the cyclic constraint, underscoring the critical contribution of the intact thiazolyl-urea scaffold to target engagement.
| Evidence Dimension | E. coli DNA gyrase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.891–10.4 µM (fused-ring derivatives bearing the 1-ethyl-3-(thiazol-2-yl)urea motif) |
| Comparator Or Baseline | 15.9–169 µM (ring-opened 2-(2-aminothiazol-4-yl)acetic acid analogues lacking the constrained urea-thiazole framework) |
| Quantified Difference | ~18-fold to ~190-fold weaker inhibition for ring-opened analogues |
| Conditions | E. coli DNA gyrase supercoiling inhibition assay; molecular docking to ATP-binding site of GyrB |
Why This Matters
For procurement decisions in antibacterial drug discovery, the fused-ring scaffold is demonstrably essential for sub-10 µM gyrase inhibition, making the intact thiazolyl-urea core a non-negotiable structural requirement.
- [1] Tomašič T, Mirt M, Barančoková M, Ilaš J, Zidar N, Tammela P, Kikelj D. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Bioorg Med Chem. 2017 Jan 1;25(1):338-349. doi:10.1016/j.bmc.2016.10.038 View Source
